3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one
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Overview
Description
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is a complex organic compound that belongs to the class of azulenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one typically involves multi-step organic reactions. Common starting materials include cyclohexanone derivatives and specific reagents that facilitate the formation of the azulenone ring structure. Reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted azulenones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Azulenone derivatives: Compounds with similar azulenone ring structures.
Cyclohexanone derivatives: Compounds with similar cyclohexanone moieties.
Uniqueness
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is unique due to its specific ring structure and potential applications. Its distinct chemical properties and reactivity make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61063-72-7 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tricyclo[5.4.0.02,9]undeca-3,5-dien-10-one |
InChI |
InChI=1S/C11H12O/c12-11-6-9-7-3-1-2-4-8(9)10(11)5-7/h1-4,7-10H,5-6H2 |
InChI Key |
ASIWXNCGNSMNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC3C1C(=O)CC23 |
Origin of Product |
United States |
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